2-((2,5-Thiazolylamino)methylene)indane-1,3-dione
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Overview
Description
2-((2,5-Thiazolylamino)methylene)indane-1,3-dione is a compound with the molecular formula C13H8N2O2S and a molecular weight of 256.28 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. It is a derivative of indane-1,3-dione, which is a privileged scaffold in chemistry due to its wide range of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Thiazolylamino)methylene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 2,5-thiazolylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-((2,5-Thiazolylamino)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
2-((2,5-Thiazolylamino)methylene)indane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of dyes, photoinitiators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2,5-Thiazolylamino)methylene)indane-1,3-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar applications but different functional groups.
Indanone: Another related compound used in the design of biologically active molecules.
Uniqueness
2-((2,5-Thiazolylamino)methylene)indane-1,3-dione is unique due to the presence of the thiazolylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-11-8-3-1-2-4-9(8)12(17)10(11)7-15-13-14-5-6-18-13/h1-7,16H/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSXWIIUUZHKIN-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=NC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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